molecular formula C16H19N3O2S B13499116 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea

1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea

Cat. No.: B13499116
M. Wt: 317.4 g/mol
InChI Key: ATPGMIGLBOBTHQ-UHFFFAOYSA-N
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Description

1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea is a synthetic organic compound that features a benzofuran and thiazole moiety. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling through urea formation.

    Benzofuran Intermediate Synthesis: The benzofuran moiety can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and aldehydes.

    Thiazole Intermediate Synthesis: The thiazole ring is often synthesized through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves the coupling of the benzofuran and thiazole intermediates through a urea linkage. This can be achieved by reacting the amine group of the thiazole with an isocyanate derivative of the benzofuran.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuranones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

    Oxidation: Benzofuranones and related derivatives.

    Reduction: Dihydrothiazoles and related compounds.

    Substitution: Various substituted benzofuran and thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiazole moieties can bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and benzofuran-2-carboxylic acid.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole.

Uniqueness

1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea is unique due to the combination of benzofuran and thiazole moieties in a single molecule. This dual functionality can result in a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

1-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea

InChI

InChI=1S/C16H19N3O2S/c1-3-13-15(22-9-17-13)19-16(20)18-10(2)12-8-21-14-7-5-4-6-11(12)14/h4-7,9-10,12H,3,8H2,1-2H3,(H2,18,19,20)

InChI Key

ATPGMIGLBOBTHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=N1)NC(=O)NC(C)C2COC3=CC=CC=C23

Origin of Product

United States

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